3-epi-Maslinic acid

Cancer Chemoprevention Skin Carcinogenesis Triterpenoid Pharmacology

Triterpenoid SAR studies often fail without proper stereochemical controls. 3-epi-Maslinic acid (3-epiMA, CAS 26563-68-8) offers the precise 3α-hydroxy epimer configuration required for validating target engagement. • PTP1B IC50 = 14.3 µM (2.4-fold lower than maslinic acid) for stereochemical benchmarking • Low cytotoxicity (GI50 >100 µM) enables long-term cell assays without confounding viability effects • 37% papilloma reduction in DMBA/TPA model provides a reliable chemoprevention baseline • Gram-scale semisynthesis ensures ample supply for in vivo dose-response and PK studies

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
Cat. No. B1261082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-epi-Maslinic acid
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23+,27-,28+,29+,30-/m0/s1
InChIKeyMDZKJHQSJHYOHJ-HFYZCPLSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-epi-Maslinic Acid: A Stereochemically Distinct Pentacyclic Triterpenoid for Targeted Research and Development


3-epi-Maslinic acid (3-epiMA) is a naturally occurring pentacyclic triterpenoid belonging to the oleanane family. It is the 3α-hydroxy epimer of maslinic acid, distinguished by an inverted stereocenter at the C-3 position [1]. Isolated from plant species such as Platostoma africanum, Prunella vulgaris, and Isodon japonicus, this compound exhibits a range of biological activities, including anti-inflammatory and chemopreventive properties . Its unique stereochemistry offers a valuable probe for structure-activity relationship (SAR) studies within the 2,3-dihydroxy-olean-12-en-28-oic acid class.

Why Stereochemistry Matters: The Limitations of Interchanging 3-epi-Maslinic Acid with Maslinic Acid or Ursolic Acid


Within the pentacyclic triterpenoid class, compounds often exhibit overlapping but non-identical bioactivity profiles due to subtle differences in hydroxyl stereochemistry and ring structure. 3-epi-Maslinic acid's 3α-hydroxyl configuration diverges from the 3β-hydroxyl of maslinic acid and the ursane backbone of ursolic acid, leading to distinct target engagement and efficacy outcomes [1]. As demonstrated in direct comparative studies, substituting 3-epiMA for its analogs without quantitative justification may compromise experimental outcomes, particularly in models of tumor promotion, PTP1B inhibition, and anti-inflammatory signaling [2]. The following quantitative evidence guide is designed to inform precise compound selection.

3-epi-Maslinic Acid: Direct Quantitative Comparison Against Key Analogs for Informed Procurement


Tumor Promotion Inhibition in Murine Skin Carcinogenesis Model: 3-epiMA vs. Ursolic Acid, Oleanolic Acid, Corosolic Acid, 3-epi-Corosolic Acid, and Maslinic Acid

In a two-stage mouse skin carcinogenesis model, 3-epiMA demonstrated significant inhibition of tumor promotion. Pretreatment with 3-epiMA reduced papilloma multiplicity to 6.7 per mouse (37% inhibition) compared to the TPA-only control (10.57 papillomas per mouse) [1]. This effect was comparable to OA (35% inhibition; 6.87 papillomas) but less effective than UA (42% inhibition; 6.17 papillomas), CA (49% inhibition; 5.38 papillomas), 3-epiCA (59% inhibition; 4.33 papillomas), and MA (65% inhibition; 3.73 papillomas) [1]. Notably, 3-epiMA did not significantly reduce overall tumor incidence (90%) compared to TPA-only (97%), whereas 3-epiCA and MA achieved significant reductions to 67% and 73%, respectively [1].

Cancer Chemoprevention Skin Carcinogenesis Triterpenoid Pharmacology

PTP1B Inhibitory Activity: 3-epiMA Exhibits Markedly Reduced Potency Relative to Maslinic Acid

The stereochemical inversion at C-3 profoundly impacts PTP1B inhibition. Maslinic acid (MA) inhibits PTP1B with an IC50 of 5.93 µM, whereas its C-3 epimer, 3-epiMA, shows a significantly reduced IC50 of 14.3 µM, representing a 2.4-fold loss of potency [1]. This finding underscores the critical role of the 3β-hydroxyl configuration for enzyme recognition and inhibition.

Diabetes Research PTP1B Inhibition Structure-Activity Relationship

Cytotoxicity Profile Across Human Tumor Cell Lines: 3-epiMA Demonstrates Low Cytotoxicity, Distinct from Maslinic Acid

A systematic synthesis study of all four diastereomeric 2,3-dihydroxy-olean-12-en-28-oic acids revealed that maslinic acid (3) exhibited notable cytotoxicity, whereas augustic acid (4), bredemolic acid (5), and 3-epiMA (6) showed only low cytotoxicity toward several human tumor cell lines [1]. In a separate panel, 3-epiMA displayed GI50 values >100 µM in A549 (lung) and MCF7 (breast) cells, and IC50 values of 22.1 µM (A549), 51 µM (HCT-116 colon), 12.53 µM (HCT-15 colon), 19.52 µM (SK-MEL-2 melanoma), and 41.73 µM (SK-OV-3 ovarian) .

Cytotoxicity Screening Cancer Cell Biology Triterpenoid SAR

Anti-Inflammatory Activity in Murine Macrophage and Microglial Cells: 3-epiMA Shows Moderate NO Inhibition

3-epiMA inhibits LPS-induced nitric oxide production in a concentration-dependent manner. In mouse BV-2 microglial cells, the IC50 for NO inhibition is 21.6 µM . In mouse RAW264.7 macrophages, the IC50 is 27.7 µM . While direct IC50 comparisons for maslinic acid under identical conditions are limited, literature indicates that maslinic acid also suppresses NO production and inflammatory cytokines, but often at lower concentrations (e.g., 10-20 µM effective in RAW264.7 cells) [1].

Inflammation Nitric Oxide Assay Neuroinflammation

Scalable Synthetic Accessibility: Gram-Scale Production of 3-epiMA Enables Preclinical and SAR Studies

A scalable five-step semisynthesis starting from the abundant natural product oleanolic acid has been reported to yield gram quantities of 3-epiMA alongside maslinic acid, corosolic acid, and 3-epi-corosolic acid [1]. This synthetic route overcomes the limitations of low natural abundance and provides sufficient material for comprehensive in vitro and in vivo pharmacological evaluation [1].

Synthetic Chemistry Process Development Natural Product Derivatization

3-epi-Maslinic Acid: Optimal Application Scenarios Derived from Quantitative Evidence


Negative Control and Stereochemical Probe in PTP1B Inhibitor Discovery

Given its 2.4-fold lower potency compared to maslinic acid in PTP1B inhibition assays (IC50 = 14.3 µM vs. 5.93 µM) [1], 3-epiMA is ideally suited as a stereochemical control in structure-activity relationship (SAR) studies. Researchers can use 3-epiMA to validate the critical role of the 3β-hydroxyl configuration for PTP1B binding, thereby increasing confidence in hit identification and lead optimization campaigns.

Cell-Based Anti-Inflammatory Assays Requiring Low Cytotoxicity

3-epiMA's low cytotoxicity profile (GI50 >100 µM in multiple cell lines) [1] combined with moderate anti-inflammatory activity (IC50 21.6-27.7 µM for NO inhibition) makes it a preferred compound for long-term cell culture experiments. Unlike maslinic acid, which exhibits notable cytotoxicity [1], 3-epiMA can be used at higher concentrations without confounding viability effects, ensuring that observed anti-inflammatory outcomes are not artifacts of cell death.

Comparative Chemoprevention Studies in Murine Skin Carcinogenesis

The direct head-to-head data in the DMBA/TPA mouse skin model [1] positions 3-epiMA as a valuable reference compound for comparative chemoprevention studies. Its moderate tumor inhibition (37% reduction in papilloma multiplicity) provides a benchmark for evaluating novel triterpenoid derivatives. Researchers can use 3-epiMA as a baseline to assess whether structural modifications yield superior or distinct chemopreventive efficacy relative to this defined stereoisomer.

Preclinical Development and In Vivo Pharmacology

The establishment of a scalable gram-scale semisynthesis [1] ensures that 3-epiMA can be procured in quantities sufficient for in vivo studies, including repeated dosing in rodent models. This reliable supply chain supports dose-response studies, combination therapy investigations, and initial pharmacokinetic profiling, which are not feasible for compounds limited to milligram isolation yields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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